molecular formula C13H13NO2 B6366733 3-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95% CAS No. 1261931-71-8

3-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, 95%

Cat. No. B6366733
CAS RN: 1261931-71-8
M. Wt: 215.25 g/mol
InChI Key: USJLVVIGVWHORQ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(2-methoxy-5-methylphenyl)pyridine, or 3HMMP, is an aromatic heterocyclic compound that has been studied extensively in recent years for its potential applications in the fields of medicine, biochemistry, and pharmacology. 3HMMP is an important intermediate for the synthesis of many different compounds and has been used in a variety of laboratory experiments.

Scientific Research Applications

3HMMP has been used in a variety of scientific research applications, including the synthesis of drugs and other compounds, the study of enzyme-catalyzed reactions, and the study of the structure and function of proteins. 3HMMP has also been used in studies of the metabolism of drugs and other molecules, as well as in the study of the structure and function of DNA.

Mechanism of Action

The mechanism of action of 3HMMP is not fully understood, but it is believed to act as an inhibitor of certain enzymes. In particular, 3HMMP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 3HMMP has been found to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugars.
Biochemical and Physiological Effects
3HMMP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 3HMMP has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3HMMP in laboratory experiments is its stability. 3HMMP is relatively stable in aqueous solutions and has a low volatility, making it suitable for a variety of experiments. However, 3HMMP is also relatively insoluble in organic solvents, making it more difficult to use in certain experiments. In addition, 3HMMP has a relatively low solubility in water, making it more difficult to use in certain experiments.

Future Directions

Given the potential applications of 3HMMP, there are a number of potential future directions for research. For example, further research could be conducted into the mechanism of action of 3HMMP and its potential applications in the treatment of various diseases. In addition, further research could be conducted into the synthesis of 3HMMP and its potential applications in the synthesis of other compounds. Finally, further research could be conducted into the potential toxicity of 3HMMP and its potential applications in the development of new drugs and other compounds.

Synthesis Methods

3HMMP can be synthesized through a variety of methods, including the cyclization of 2-methoxy-5-methylphenol with a suitable base, such as sodium hydroxide. The reaction produces 3HMMP as the major product, along with some minor byproducts. Other methods of synthesis include the condensation of 2-methoxy-5-methylphenol with an aldehyde in the presence of a Lewis acid catalyst, as well as the reaction of 2-methoxy-5-methylphenol with an amine in the presence of an acid catalyst.

properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-4-13(16-2)12(5-9)10-6-11(15)8-14-7-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJLVVIGVWHORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682772
Record name 5-(2-Methoxy-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-71-8
Record name 5-(2-Methoxy-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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